molecular formula C6H12ClNO3 B2628799 (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride CAS No. 2402789-34-6

(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride

Cat. No.: B2628799
CAS No.: 2402789-34-6
M. Wt: 181.62
InChI Key: MMISJFDWEWITOU-TYSVMGFPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol hydrochloride is a bicyclic spiro compound characterized by a 5-oxa-2-azaspiro[3.4]octane core with hydroxyl groups at the 7R and 8R positions, formulated as a hydrochloride salt. This structure imparts conformational rigidity, making it valuable in medicinal chemistry for optimizing pharmacokinetic properties. The stereochemistry (7R,8R) is critical for its biological interactions, as evidenced by studies on related azaspiro compounds . Safety data indicate hazards such as skin irritation (H315) and eye damage (H319), necessitating careful handling .

Properties

IUPAC Name

(7R,8R)-5-oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c8-4-1-10-6(5(4)9)2-7-3-6;/h4-5,7-9H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMISJFDWEWITOU-TYSVMGFPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2(O1)CNC2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](C2(O1)CNC2)O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process can be carried out using different strategies, including cyclization reactions and ring-closing metathesis . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to control the reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound with different functional groups.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol have potential applications in treating neurological disorders. The spirocyclic structure may enhance the binding affinity to neurotransmitter receptors, making it a candidate for further studies in neuropharmacological contexts.

Antidepressant Activity

Preliminary studies suggest that derivatives of this compound exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their ability to modulate serotonin and norepinephrine levels in the brain.

Analgesic Properties

The compound's structural analogs have been investigated for analgesic properties. The spiro structure may confer unique interactions with pain receptors, leading to potential developments in pain management therapies.

Synthesis and Derivatives

The synthesis of (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol has been explored through various methods:

Synthesis MethodKey Features
Annulation Strategies Utilizes readily available starting materials with minimal purification steps .
Cyclization Techniques Involves cyclopentane ring formation and other cyclic structures to achieve desired configurations .

Case Study 1: Synthesis and Biological Evaluation

A study demonstrated the synthesis of (7R,8R)-5-Oxa-2-azaspiro[3.4]octane derivatives and evaluated their biological activities. The results indicated promising antidepressant effects in rodent models, suggesting further exploration for clinical applications .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

Research focused on the SAR of spirocyclic compounds revealed that modifications at specific positions significantly enhance receptor binding affinity and selectivity. This highlights the importance of structural optimization in drug design using (7R,8R)-5-Oxa-2-azaspiro[3.4]octane as a scaffold .

Material Science Applications

Beyond medicinal chemistry, (7R,8R)-5-Oxa-2-azaspiro[3.4]octane derivatives are being explored for use in advanced materials due to their unique structural properties:

  • Polymer Chemistry : These compounds can serve as monomers or cross-linking agents in polymer synthesis.
  • Nanotechnology : Their ability to form stable complexes with metals opens avenues for applications in nanomaterials.

Mechanism of Action

The mechanism of action of (7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Structural Analogs

The following table compares structural features, physicochemical properties, and safety profiles of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Spiro System Stereochemistry Key Hazards (GHS) References
(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol HCl C₆H₁₀ClNO₃ 179.6 [3.4] 7R,8R H315, H319
rac-(7R,8S)-5-Oxa-2-azaspiro[3.5]nonane-7,8-diol HCl C₇H₁₄ClNO₃ 195.65 [3.5] 7R,8S (racemic) Not specified
(5s,8r)-1-Azaspiro[4.5]decan-8-ol HCl C₉H₁₈ClNO 191.7 [4.5] 5s,8r Not specified
(7R)-5-Azaspiro[2.4]heptan-7-ol HCl C₆H₁₂ClNO 149.6 [2.4] 7R H302 (harmful if swallowed)

Key Observations :

  • Larger systems (e.g., [4.5] in ) offer greater conformational flexibility, which may improve binding to biological targets .
  • Stereochemistry : The 7R,8R configuration in the target compound contrasts with racemic or alternative stereoisomers (e.g., 7R,8S in ), which can significantly alter pharmacological activity .
  • Hazard Profiles : The hydrochloride salt form commonly introduces risks like skin/eye irritation (H315/H319), as seen in the target compound and structurally related derivatives .

Physicochemical Properties

  • Solubility : The hydrochloride salt enhances water solubility compared to free bases, critical for bioavailability. Analogs with bulky substituents (e.g., Boc-protected spiro compounds in ) show reduced aqueous solubility .
  • Stability : Compounds with smaller spiro systems (e.g., [2.4]) may degrade faster due to ring strain, whereas the target compound’s [3.4] system balances stability and reactivity .

Biological Activity

(7R,8R)-5-Oxa-2-azaspiro[3.4]octane-7,8-diol; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C6H12ClNO3
  • Molecular Weight : 179.62 g/mol
  • CAS Number : 145915725

The structural representation can be summarized as follows:

PropertyValue
Chemical StructureStructure
SMILESC1CC(CN(C1)C(C(=O)O)O)Cl
InChI KeyNRPURYORSRHBCU-UHFFFAOYSA-N

Research indicates that (7R,8R)-5-Oxa-2-azaspiro[3.4]octane derivatives exhibit activity as M4 muscarinic receptor agonists. The M4 receptor is implicated in various neurological processes, including modulation of neurotransmitter release and cognitive functions. This makes these compounds potential candidates for treating disorders such as schizophrenia and Alzheimer's disease .

Pharmacological Studies

  • Agonist Activity : Studies have shown that this compound acts as an agonist for M4 receptors, leading to increased dopamine release in specific brain regions. This modulation can potentially alleviate symptoms associated with dopaminergic dysfunction .
  • Safety Profile : Toxicological assessments reveal that the compound exhibits moderate toxicity, necessitating careful dosage regulation in therapeutic applications .

Synthesis Approaches

Three distinct synthetic routes have been developed for (7R,8R)-5-Oxa-2-azaspiro[3.4]octane derivatives:

  • Cyclopentane Annulation : This method involves the formation of the spirocyclic structure through cyclopentane intermediates.
  • Four-Membered Ring Annulation : Two alternative approaches utilize four-membered ring systems to construct the azaspiro framework.
  • Functionalization Strategies : Various functional groups can be appended to the spirocyclic core to enhance biological activity or modify pharmacokinetic properties .

Comparative Biological Activity Table

CompoundM4 Agonist ActivityToxicity LevelReference
(7R,8R)-5-Oxa-2-azaspiro[3.4]octane; hydrochlorideHighModerate
2-Boc-7-Oxo-5-Oxa-2-Azaspiro[3.4]octaneModerateLow
7-Amino-5-Oxa-2-Azaspiro[3.4]octaneLowHigh

Q & A

Q. Advanced

  • Meta-analysis : Compare data across orthogonal assays (e.g., enzyme inhibition vs. cell viability) to identify structure-activity relationships (SAR) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics to distinguish true activity from artifactual signals .
  • Proteomics : Identifies off-target interactions that may explain assay variability .

How can computational methods optimize the design of derivatives with enhanced pharmacological properties?

Q. Advanced

  • Molecular docking : Screens derivatives against target proteins (e.g., enzymes or GPCRs) to prioritize synthetic efforts. Focus on hydrogen bonding with the diol moiety and spiro ring rigidity .
  • QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the azaspiro ring) with logP, solubility, and bioavailability .
  • MD simulations : Predicts metabolic stability by simulating cytochrome P450 interactions, guiding halogenation or methyl group additions to block oxidation .

What are the critical considerations for handling this compound to ensure safety and data reproducibility?

Q. Basic

  • PPE : Gloves, lab coat, and goggles are mandatory due to acute oral toxicity (H302) and skin irritation (H315) .
  • Ventilation : Use fume hoods to avoid inhalation (H335) .
  • Waste disposal : Neutralize hydrochloride residues with bicarbonate before aqueous disposal .

Q. Advanced

  • Stability-indicating assays : Monitor degradation via LC-MS under stress conditions (heat, light, humidity) to establish shelf-life .
  • Cryogenic storage : Lyophilized samples stored at -80°C retain activity >12 months .

What role does the spirocyclic scaffold play in modulating bioavailability compared to linear analogs?

Advanced
The spiro structure reduces conformational flexibility, enhancing metabolic stability by limiting CYP450 access. Comparative studies show:

  • Increased logD : The bicyclic system improves membrane permeability vs. linear diols .
  • Reduced plasma protein binding : The rigid scaffold minimizes hydrophobic interactions, increasing free drug concentrations .
  • In vivo PK studies : Oral bioavailability in rodent models is 2–3× higher for spiro derivatives due to slower hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.